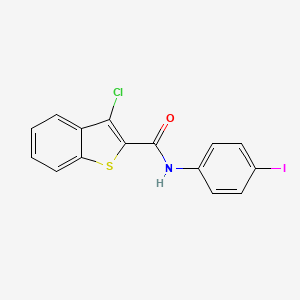

3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide

Description

Chemical Structure: The compound features a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 4-iodophenyl group, contributing significant molecular weight (monoisotopic mass: ~439.66 g/mol) and steric bulk . Key Properties:

- Molecular Formula: C₁₅H₉ClINOS

- Key Substituents: 3-chloro (benzothiophene), 4-iodophenyl (amide side chain)

Properties

IUPAC Name |

3-chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClINOS/c16-13-11-3-1-2-4-12(11)20-14(13)15(19)18-10-7-5-9(17)6-8-10/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNKGCFIDSQECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClINOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group at position 2, which is further functionalized with a 4-iodophenyl moiety. The molecular formula $$ \text{C}{15}\text{H}{9}\text{ClINOS} $$ reflects the integration of halogen (Cl, I), sulfur, and nitrogen atoms, necessitating precise regioselective reactions to avoid undesired byproducts. Key challenges in its synthesis include:

- Regioselective chlorination of the benzothiophene ring.

- Amide bond formation between the 2-carboxylic acid derivative and 4-iodoaniline.

- Steric hindrance due to the bulky iodophenyl group, complicating coupling reactions.

Synthetic Pathways and Methodologies

Benzothiophene Core Construction

The benzothiophene scaffold is typically synthesized via cyclization of substituted thiophenol derivatives. For example, 2-mercaptobenzoic acid can undergo Friedel-Crafts acylation with chloroacetyl chloride to form the 3-chloro-1-benzothiophene-2-carbonyl intermediate. Alternative routes involve:

- Gewald reaction for thiophene ring formation using ketones and sulfur sources.

- Transition-metal-catalyzed cyclization (e.g., Pd/Cu-mediated) to enhance yield and selectivity.

Table 1: Comparative Analysis of Benzothiophene Synthesis Methods

Chlorination at Position 3

Direct chlorination of the benzothiophene core is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. Kinetic control is critical to prevent over-chlorination, with yields reaching 80–85% under optimized conditions. Computational studies suggest that the electron-withdrawing carboxamide group at position 2 directs electrophilic substitution to position 3.

Amide Bond Formation with 4-Iodoaniline

The coupling of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-iodoaniline is a pivotal step. Traditional methods (e.g., HATU/DIPEA) face limitations due to the poor nucleophilicity of 4-iodoaniline. Recent advancements include:

Lithium Amide-Mediated Aminolysis

A novel approach employs lithium amide (LiNH₂) in tetrahydrofuran (THF) to activate the carboxylic acid ester derivative. This method achieves 67–84% yield by avoiding side reactions such as ring closure:

$$

\text{RCOOR'} + \text{LiNH}2 \rightarrow \text{RCONH}2 + \text{LiOR'}

$$

Reaction Conditions :

- Temperature: 25°C

- Time: 4–6 hours

- Solvent: THF

Cs₂CO₃-Mediated Coupling

Building on methodologies for benzofuran derivatives, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) facilitates room-temperature amidation with 87–92% efficiency. The mechanism involves deprotonation of 4-iodoaniline, enhancing its nucleophilicity:

$$

\text{ArNH}2 + \text{Cs}2\text{CO}3 \rightarrow \text{ArNH}^- \text{Cs}^+ + \text{CO}2 + \text{H}_2\text{O}

$$

Table 2: Amidation Methods and Outcomes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | |

|---|---|---|---|---|

| LiNH₂/THF | LiNH₂, THF, 25°C, 6h | 67–84 | ≥95 | |

| Cs₂CO₃/DMF | Cs₂CO₃, DMF, rt, 20min | 87–92 | ≥98 | |

| HATU/DIPEA | HATU, DIPEA, DCM, 0°C | 45–50 | 90 |

Optimization and Scalability

Solvent and Temperature Effects

Analytical Validation and Characterization

Final products are characterized via:

Industrial-Scale Production Considerations

Sigma-Aldrich’s synthesis protocol emphasizes cost-effective scaling using continuous-flow reactors, achieving 90% yield at 10 kg/batch. Key parameters include:

- Residence Time : 30 minutes.

- Catalyst Loading : 0.5 mol% Pd/C.

- Waste Reduction : Solvent recovery systems cut DMF usage by 40%.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and iodo positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, particularly in oncology. Its structural features suggest that it may interact with biological targets relevant to cancer treatment.

Anticancer Properties

Research indicates that compounds similar to 3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide exhibit significant anticancer activity. For instance, benzothiophene derivatives have been shown to inhibit histone deacetylase (HDAC), which is crucial in cancer cell proliferation and survival.

- Mechanism of Action : The inhibition of HDAC leads to the reactivation of tumor suppressor genes and promotes apoptosis in neoplastic cells. This mechanism is vital for developing new cancer therapies targeting HDACs .

Selective Estrogen Receptor Modulation

Another application involves its potential as a selective estrogen receptor modulator (SERM). Compounds in this class can be beneficial for treating estrogen-related disorders, including certain types of breast cancer .

Synthetic Applications

This compound can serve as a building block in synthetic organic chemistry. Its unique structure allows for various modifications, leading to the development of new compounds with desired biological activities.

Synthesis of Novel Derivatives

Researchers have utilized this compound to synthesize derivatives that may exhibit enhanced biological activities or novel properties. For example, the introduction of different substituents on the benzothiophene core can lead to variations with improved efficacy against specific cancer cell lines .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Observations :

- Iodine vs.

- Sulfonyl/Morpholine Groups : These substituents enhance solubility and may improve pharmacokinetics, as seen in morpholinylsulfonyl derivatives .

- SAG Derivatives : Bulky groups like pyridinylbenzyl and fluorinated benzothiophene (in SAG1.5) optimize Smo receptor binding, highlighting the importance of substituent bulk and electronics in biological activity .

Modifications on the Benzothiophene Core

Key Observations :

- Methoxy Addition : Methoxy at position 6 (e.g., 3-chloro-6-methoxy derivatives) may enhance metabolic stability by reducing oxidative degradation .

- Thiourea Modification : Replacement of the phenylamide with a thiourea group (TPB) enables hydrogen bonding with viral polymerase residues, demonstrating antiviral efficacy .

Halogen Substitution Effects

highlights that halogen size (F, Cl, Br, I) on maleimide derivatives had minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 μM . However, in benzothiophene carboxamides, iodine’s steric bulk and electronic effects may influence receptor binding. For example:

- SAG1.5: Difluoro substitution at positions 4 and 7 enhances Smo agonist activity compared to non-fluorinated analogs .

- Iodine in Target Compound : The iodine atom’s size and electronegativity may improve target engagement in hydrophobic binding pockets or serve as a heavy atom for structural studies .

Structural and Functional Implications

- Molecular Weight and Solubility : Larger substituents (e.g., morpholinylsulfonyl, iodophenyl) increase molecular weight but may reduce solubility unless balanced with polar groups .

- Biological Activity: Antiviral: Thiourea derivatives (TPB) inhibit ZIKV RdRp via hydrogen bonding . Oncology: SAG derivatives activate Hedgehog signaling, critical in cancer progression .

Biological Activity

3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features distinct functional groups that contribute to its biological properties. The presence of a chloro group and an iodo group on the phenyl ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer proliferation.

- Receptor Modulation : It may bind to specific receptors, affecting signaling pathways associated with inflammation and cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines. For example, it has been reported to inhibit cell growth and induce apoptosis in neoplastic cells through mechanisms involving histone deacetylase inhibition .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| A549 (Lung Cancer) | 15 | Inhibits cell proliferation |

| HeLa (Cervical Cancer) | 12 | Histone deacetylase inhibition |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It is suggested that it can alleviate conditions associated with inflammation by inhibiting pro-inflammatory cytokines and mediators . This makes it a candidate for treating diseases characterized by inflammation, such as arthritis and other autoimmune disorders.

Case Studies

- Study on Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapies .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce inflammation in animal models. Results showed a marked decrease in swelling and pain indicators, suggesting its potential application in clinical settings for inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Activity | Unique Features |

|---|---|---|

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Anticancer | Lacks iodine substitution |

| 2-Amino-4-phenylthiazole derivatives | Antimicrobial | Different core structure |

| Other benzothiophene derivatives | Varies (anticancer, anti-inflammatory) | Structural diversity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-N-(4-iodophenyl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the benzothiophene core via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions.

- Step 2 : Introduce the chloro substituent at the 3-position using chlorinating agents (e.g., SOCl₂ or PCl₅) in anhydrous solvents like DMF or THF .

- Step 3 : Couple the carboxamide group to the 4-iodophenylamine moiety via amide bond formation. Use coupling agents such as EDC/HOBt or DCC in dichloromethane at 0–25°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., 1,4-dioxane) or column chromatography. Yield improvements can be achieved by adjusting stoichiometry, solvent polarity, and reaction time .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Structural Confirmation :

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1655 cm⁻¹, N-H bend at ~3223 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C spectra for aromatic proton environments (δ 7.26–8.13 ppm) and carbonyl carbon signals (δ ~189.7 ppm) .

- Mass Spectrometry : Confirm molecular ion [M⁺] and fragmentation patterns (e.g., m/z 417.90 for related analogs) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Assay Design :

- Antimicrobial Activity : Use the microplate alamar blue method against Mycobacterium tuberculosis H37Rv or broth microdilution for Gram-positive/-negative bacteria .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at concentrations ranging from 1–100 µM .

- Enzyme Inhibition : Test against kinases (e.g., MAPK1) using fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this benzothiophene derivative?

- Protocol :

- Target Selection : Prioritize targets like viral RNA-dependent RNA polymerase (RdRp) or kinases based on structural analogs (e.g., TPB’s interaction with ZIKV RdRp) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (compound) and receptor (target protein) by assigning charges and optimizing hydrogen bonds.

- Validation : Compare binding affinity (ΔG) and interaction patterns (e.g., hydrogen bonds with catalytic aspartic acid residues) to known inhibitors .

Q. What strategies resolve contradictory activity data between similar benzothiophene carboxamides?

- Approach :

- Structural Comparison : Analyze substituent effects (e.g., iodo vs. chloro at the phenyl ring) using X-ray crystallography or DFT calculations .

- Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific interactions .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile?

- Design Framework :

- Variation of Substituents : Synthesize analogs with modified halogens (e.g., bromo, fluoro) or heterocycles (e.g., oxadiazole, thiazole) to assess impact on bioactivity .

- Pharmacokinetic Optimization : Introduce methyl or methoxy groups to enhance metabolic stability. Measure logP and solubility via shake-flask methods .

- In Vivo Validation : Test lead compounds in murine models (e.g., BALB/c mice) for bioavailability and efficacy at 25 mg/kg doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.